Di-tert-nonyl disulfide is an organosulfur compound characterized by its molecular formula . This compound contains two tert-nonyl groups linked by a disulfide bond. The structure contributes to its unique physical and chemical properties, making it relevant in various industrial applications. Di-tert-nonyl disulfide is utilized primarily as a lubricant additive and in the synthesis of other sulfur-containing compounds. Its stability and reactivity are influenced by the steric hindrance provided by the bulky tert-nonyl groups, which can affect its interactions with other chemical species.
Research into the biological activity of di-tert-nonyl disulfide suggests potential antimicrobial and antifungal properties. The compound's interactions with biological systems may involve redox reactions, influencing cellular processes and protein functions. There is ongoing investigation into its therapeutic applications, particularly in drug development and as a possible antioxidant .
Di-tert-nonyl disulfide can be synthesized through several methods:
Di-tert-nonyl disulfide has diverse applications across various fields:
Studies on di-tert-nonyl disulfide's interactions reveal its ability to modulate redox states in biological systems. It can interact with sulfhydryl groups on proteins, potentially affecting protein folding and stability. This redox behavior is crucial for understanding its role in biological processes and therapeutic applications .
Di-tert-nonyl disulfide shares similarities with several other organosulfur compounds, including:
Di-tert-nonyl disulfide is unique due to its larger tert-nonyl groups compared to shorter-chain analogs like di-n-octyl disulfide. This structural difference imparts distinct physical properties such as increased viscosity and solubility characteristics, influencing its reactivity and applications in industrial processes. Additionally, its higher molecular weight contributes to enhanced stability under various conditions, making it a valuable compound for specific applications in lubrication and polymer chemistry .
Di-tert-nonyl disulphide is an organosulfur compound characterized by two tert-nonyl groups connected by a disulfide (-S-S-) bond, with the molecular formula C18H38S2 and a molecular weight of approximately 318.63 g/mol [3]. This compound exists as a light yellow to yellow liquid at room temperature with a mild, characteristic sulfur odor [7]. Industrial-scale synthesis of di-tert-nonyl disulphide employs several established methodologies, each with distinct advantages and operational considerations [3] [7].
The most common industrial synthesis approach involves the oxidation of tert-nonyl thiols using various oxidizing agents to form the disulfide bond [3]. This well-established method requires precise control of oxidation conditions to prevent over-oxidation of the disulfide to sulfoxides or sulfones [15]. Another significant industrial protocol utilizes the reaction of tert-nonyl mercaptan with elemental sulfur under controlled temperature and pressure conditions [7] . This straightforward process is particularly suitable for large-scale production but requires careful management of reaction parameters .
A more innovative approach employs sodium sulfinate as a key component with tetrabutylammonium iodide (TBAI)/H2SO4 reduction system [3] [11]. This method eliminates the need for thiols and traditional redox reagents commonly used in conventional synthesis protocols [3]. Research findings indicate that thiosulfonates play an important role in this reaction process, serving as intermediates in the formation of the disulfide bond [3].
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Oxidation of thiols | Oxidation of tert-nonyl thiols using various oxidizing agents to form disulfide bonds | Well-established method with various oxidizing agents available | May require precise control of oxidation conditions to prevent over-oxidation |
| Reaction of sodium sulfinate with TBAI/H2SO4 | Using sodium sulfinate as key component with tetrabutylammonium iodide (TBAI)/H2SO4 reduction system | Eliminates need for thiols and traditional redox reagents | Requires specific reagents and careful handling of acidic conditions |
| Reaction of tert-nonyl mercaptan with sulfur | Direct reaction of tert-nonyl mercaptan with elemental sulfur under controlled conditions | Straightforward process for industrial-scale production | May require high temperatures and pressure control |
| Catalytic coupling of tert-nonyl thiols | Using catalysts like triphenylphosphine to facilitate disulfide bond formation between tert-nonyl thiols | Rapid reaction rates, high yields, and mild conditions | May require purification to remove catalyst residues |
Industrial-scale production of di-tert-nonyl disulphide requires specialized equipment designed to handle the specific challenges of organosulfur chemistry [7] [12]. Stainless steel or glass-lined batch reactors with temperature control capabilities, typically with 500-10,000L capacity, are commonly employed [12]. These reactors feature heating/cooling jackets, agitation systems, pressure control mechanisms, and inert gas blanketing to maintain optimal reaction conditions and prevent unwanted side reactions [12] [7].
The formation of disulfide bonds in di-tert-nonyl disulphide can be significantly accelerated and controlled through various catalytic pathways [15] [5]. These catalytic approaches not only enhance reaction rates but also improve selectivity and yield in industrial production settings [5]. Understanding these pathways is crucial for optimizing industrial synthesis protocols and developing more efficient production methodologies [15] [3].
Triphenylphosphine (PPh3) represents one of the most effective catalysts for disulfide formation [15]. This organophosphorus compound forms thiophosphonium intermediates that facilitate disulfide bond formation through a well-defined mechanism [15] [5]. The reaction typically proceeds at room temperature in organic solvents with catalyst loading as low as 1-5% [15]. The mechanism involves nucleophilic attack by the phosphine on the sulfur precursor, followed by formation of a thiophosphonium intermediate that subsequently reacts with a thiolate to form the disulfide bond [15] [3].
Metal-based catalysts offer another important pathway for disulfide formation [5] [10]. These catalysts function by coordinating with thiol groups to promote oxidative coupling [5]. The reaction typically requires elevated temperatures (80-150°C) and may necessitate a hydrogen or oxygen atmosphere depending on the specific metal catalyst employed [10] [5]. Metal catalysts based on transition metals such as iridium and tantalum have demonstrated particular efficacy in disulfide formation reactions [5].
| Catalyst Type | Mechanism | Reaction Conditions | Industrial Applicability |
|---|---|---|---|
| Triphenylphosphine (PPh3) | Forms thiophosphonium intermediates that facilitate disulfide bond formation | Room temperature, organic solvents, catalyst loading 1-5% | High - Scalable, cost-effective, and produces minimal waste |
| Metal-based catalysts | Metal centers coordinate with thiol groups to promote oxidative coupling | Elevated temperatures (80-150°C), may require hydrogen or oxygen atmosphere | Medium - Effective but may require metal recovery systems |
| Enzyme-based catalysts | Enzymatic oxidation of thiols through redox reactions | Mild conditions (20-40°C), aqueous or buffer solutions, pH 6-8 | Low - Expensive enzymes and limited scalability |
| Ionic liquids | Act as both solvent and catalyst for thiol oxidation reactions | Room temperature to 100°C, solvent-free or minimal solvent conditions | Medium - Emerging technology with promising sustainability benefits |
Catalyst activation methods play a crucial role in optimizing disulfide formation reactions [10] [12]. Thermal activation, involving heating the catalyst to specific temperatures (typically 100-300°C) under controlled atmosphere, represents the most common industrial approach for metal and metal oxide catalysts in disulfide synthesis [12]. Chemical activation, which involves treatment with specific chemical agents to modify surface properties or oxidation state, is particularly useful for complex catalysts requiring specific active sites or oxidation states [10] [12].
Recent research has demonstrated that di-tert-nonyl polysulfide (TNPS) can itself act as a sulfiding agent in the activation of hydrotreating catalysts [7] [12]. This process typically involves impregnating the catalyst with a solution of polysulfide, followed by solvent removal and heat-activation in a tubular reactor under nitrogen atmosphere [12]. The activation process significantly enhances catalyst performance in subsequent reactions [12] [7].
Following synthesis, di-tert-nonyl disulphide requires rigorous purification to remove impurities and achieve the high purity standards necessary for commercial applications [11] [14]. The purification process typically involves multiple techniques applied sequentially to progressively enhance product purity [11]. These techniques must be carefully selected and optimized based on the specific impurity profile and desired final product specifications [14] [11].
Vacuum distillation represents a primary purification technique for di-tert-nonyl disulphide [11] [14]. This process operates at temperatures ranging from 150-250°C and pressures of 1-10 mmHg, with reflux ratios typically between 3-5 [14]. The technique exploits differences in boiling points between di-tert-nonyl disulphide and potential impurities, achieving purities of 98-99.5% with yield recoveries of 85-95% [14]. Vacuum operation capability, reflux control, and multiple collection points are essential features of industrial distillation columns used for this purpose [14] [11].
Liquid-liquid extraction provides another important purification approach [11] [6]. This technique typically employs solvent ratios of 1:3-1:5, with 3-5 contact stages at temperatures ranging from 20-60°C [11]. The process achieves purities of 95-98% with yield recoveries of 80-90% [11]. Industrial extraction systems feature counter-current flow design and phase separation capabilities to maximize efficiency [6] [11].
| Technique | Process Parameters | Yield Recovery | Purity Achieved | Scale Applicability |
|---|---|---|---|---|
| Vacuum Distillation | Temperature: 150-250°C, Pressure: 1-10 mmHg, Reflux ratio: 3-5 | 85-95% | 98-99.5% | Industrial (100-1000 kg batches) |
| Fractional Crystallization | Cooling rate: 1-5°C/hour, Solvent systems: Hexane/acetone or toluene/methanol | 70-85% | 99-99.8% | Laboratory to pilot (1-100 kg batches) |
| Liquid-Liquid Extraction | Solvent ratio: 1:3-1:5, Contact stages: 3-5, Temperature: 20-60°C | 80-90% | 95-98% | Industrial (100-1000 kg batches) |
| Adsorption Chromatography | Stationary phase: Silica or alumina, Mobile phase: Hexane/ethyl acetate gradients | 75-85% | 99-99.9% | Laboratory to pilot (1-50 kg batches) |
| Membrane Filtration | Membrane type: PTFE or ceramic, Pore size: 0.1-1.0 μm, Pressure: 2-5 bar | 90-98% | 97-99% | Pilot to industrial (10-500 kg batches) |
For laboratory-scale purification, adsorption chromatography offers exceptional purification capabilities [14] [11]. This technique typically employs silica or alumina as the stationary phase with hexane/ethyl acetate gradients as the mobile phase [14]. While achieving purities of 99-99.9%, the technique is primarily limited to laboratory to pilot scale operations (1-50 kg batches) due to scalability constraints [14] [11].
An innovative purification approach specifically developed for sulfur compounds involves the use of paraformaldehyde-sulfuric acid solution [11]. This method utilizes formaldehyde (from paraformaldehyde depolymerization in sulfuric acid solution) to bind with impurities such as benzene homologues in unpurified di-tert-nonyl disulphide [11]. The reaction is relatively gentle with simple operation steps, low cost, and minimal odor during the process [11]. Research has shown that optimal results are achieved when using a turnover oscillating instrument with specific parameters: 360-degree flip angle, 45 turns per minute, and extraction time of 20 hours [11].
Di-tert-nonyl disulphide exhibits remarkable thermodynamic stability under ambient conditions, with thermal decomposition occurring only at elevated temperatures exceeding 240°C [1] [2]. The compound's thermal behavior can be characterized by a multi-stage decomposition process that follows predictable kinetic patterns.
Thermal Stability Profile
The thermal stability of di-tert-nonyl disulphide is significantly enhanced by the steric hindrance provided by the tertiary nonyl groups [2]. Under normal storage conditions, the compound remains chemically stable, with no measurable decomposition occurring below 100°C [1]. The onset of thermal degradation typically begins around 150°C, where initial sulfur-sulfur bond weakening occurs through homolytic cleavage mechanisms .
Decomposition Kinetics and Mechanism
The thermal decomposition of di-tert-nonyl disulphide follows a complex multi-stage process characterized by distinct temperature regimes [4]. The initial stage (100-150°C) involves minimal mass loss (0-5%) with the formation of volatile sulfur compounds through homolytic bond weakening [4]. During the primary decomposition stage (150-220°C), approximately 40-50% mass loss occurs as the disulphide bonds undergo cleavage, producing tert-nonyl thiols and hydrogen sulfide [4].
Table 1: Thermal Decomposition Stages of Di-tert-nonyl Disulphide
| Temperature Range (°C) | Decomposition Stage | Mass Loss (%) | Primary Products | Reaction Mechanism |
|---|---|---|---|---|
| 100-150 | Initial Bond Weakening | 0-5 | Volatile sulfur compounds | Homolytic bond weakening |
| 150-220 | Primary S-S Bond Cleavage | 40-50 | Tert-nonyl thiols, H₂S | Radical chain initiation |
| 220-280 | Secondary Decomposition | 70-85 | Hydrocarbon fragments, SO₂ | β-elimination, fragmentation |
| 280-350 | Complete Fragmentation | 90-95 | Light hydrocarbons, CS₂ | Complete molecular breakdown |
| >350 | Carbonization | 95-98 | Carbon residue, sulfur oxides | Oxidative carbonization |
The decomposition kinetics are governed by first-order reaction mechanisms at the initial stages, transitioning to more complex radical chain reactions at higher temperatures [4]. The activation energy for the primary decomposition step is estimated to be in the range of 180-220 kJ/mol, consistent with other dialkyl disulphides [4].
Di-tert-nonyl disulphide exhibits highly selective solubility behavior that is strongly influenced by the hydrophobic nature of its molecular structure. The compound demonstrates excellent solubility in hydrocarbon-based matrices while remaining virtually insoluble in polar solvents [1] [5].
Hydrocarbon Solubility
The compound shows exceptional solubility in various hydrocarbon systems, with complete miscibility observed in petroleum ether, diesel fuel, and mineral oils [1] [5]. In aliphatic hydrocarbons such as n-hexane and cyclohexane, solubility ranges from 10-50 g/L at 20°C [6]. Aromatic hydrocarbons like toluene demonstrate enhanced solvating capacity, with solubility values reaching 20-100 g/L [6].
Polar Solvent Interactions
The water solubility of di-tert-nonyl disulphide is exceptionally low, with values below 0.1 mg/L at 20°C [1]. This hydrophobic character is quantified by a logarithmic octanol-water partition coefficient (log P) exceeding 5.2, indicating strong preference for organic phases [1]. Alcoholic solvents such as methanol and ethanol show limited solvating ability, with solubility values typically ranging from 0.1-1 g/L [6].
Table 2: Solubility Profile of Di-tert-nonyl Disulphide in Various Organic Matrices
| Solvent System | Solubility Classification | Solubility (g/L at 20°C) | Log P (Octanol/Water) |
|---|---|---|---|
| Water | Insoluble | <0.0001 | >5.2 |
| Methanol | Slightly Soluble | 0.1-1 | >5.2 |
| Ethanol | Slightly Soluble | 0.1-1 | >5.2 |
| n-Hexane | Soluble | 10-50 | N/A |
| Cyclohexane | Soluble | 10-50 | N/A |
| Toluene | Soluble | 20-100 | N/A |
| Chloroform | Soluble | 50-200 | N/A |
| Petroleum Ether | Highly Soluble | >100 | N/A |
| Diesel Fuel | Highly Soluble | >100 | N/A |
| Mineral Oil | Highly Soluble | >100 | N/A |
Matrix Compatibility
The exceptional compatibility with hydrocarbon matrices makes di-tert-nonyl disulphide particularly suitable for applications in lubricant formulations and petroleum-based systems [2]. The compound's solubility behavior is influenced by molecular interactions including van der Waals forces and hydrophobic effects, which are maximized in non-polar environments [7].
The surface tension properties of di-tert-nonyl disulphide are characteristic of organosulfur compounds with significant hydrocarbon content. While direct surface tension measurements for di-tert-nonyl disulphide are limited in the literature, the behavior can be inferred from related disulphide compounds and theoretical considerations [8] [9].
Surface Activity Characteristics
Organosulfur compounds, particularly those containing disulphide linkages, exhibit moderate surface activity due to the polar sulfur-sulfur bond combined with hydrophobic alkyl chains [9]. The tertiary nonyl groups in di-tert-nonyl disulphide provide significant steric hindrance, which influences the compound's ability to orient at interfaces [9].
Interfacial Tension Behavior
The interfacial behavior of di-tert-nonyl disulphide at hydrocarbon-water interfaces is dominated by the hydrophobic interactions of the branched alkyl chains [8]. The disulphide bond provides a polar anchor point, while the bulky tertiary nonyl groups create a hydrophobic barrier that prevents significant water penetration [9].
Temperature Dependence of Surface Properties
Surface tension properties of organosulfur compounds typically show inverse temperature dependence, with decreasing surface tension at elevated temperatures [8]. For di-tert-nonyl disulphide, the temperature coefficient of surface tension is estimated to be in the range of -0.08 to -0.12 mN/m·K, based on similar compounds [10].
Redox-Responsive Surface Behavior
The disulphide bond in di-tert-nonyl disulphide can undergo reversible redox reactions, potentially leading to controllable surface properties [9]. Under reducing conditions, the disulphide bond can cleave to form thiols, which exhibit different surface activity patterns compared to the parent disulphide [9].
Di-tert-nonyl disulphide exhibits well-defined temperature-dependent phase behavior that is critical for understanding its performance characteristics across different thermal environments. The compound remains in the liquid phase across a wide temperature range, with phase transitions occurring only at extreme conditions [1] [11].
Liquid Phase Stability Range
The compound maintains liquid phase stability from below -20°C to approximately 190-250°C [1] [11]. The melting point is estimated to be below -20°C, similar to other branched disulphides [6] [11]. This extended liquid range makes the compound suitable for applications requiring thermal stability across wide temperature variations [2].
Temperature-Dependent Physical Properties
The density of di-tert-nonyl disulphide shows typical liquid behavior with linear decrease as temperature increases [1]. At 20°C, the density is approximately 1.02 g/cm³, decreasing to an estimated 0.985 g/cm³ at 100°C [1]. The thermal expansion coefficient is estimated to be approximately 8-10 × 10⁻⁴ K⁻¹, consistent with similar organosulfur compounds [11].
Viscosity-Temperature Relationship
The viscosity of di-tert-nonyl disulphide exhibits strong temperature dependence following the Arrhenius relationship typical of organic liquids [1] [5]. At 20°C, the kinematic viscosity is estimated at 129 mm²/s, decreasing significantly to 34.4 mm²/s at 40°C [1] [5]. This temperature sensitivity is crucial for applications in lubricant systems where viscosity index is important [12].
Table 3: Temperature-Dependent Physical Properties of Di-tert-nonyl Disulphide
| Temperature (°C) | Physical State | Stability | Density (g/cm³) | Viscosity (mm²/s) |
|---|---|---|---|---|
| 20 | Liquid | Stable | 1.020 | 129 |
| 40 | Liquid | Stable | 1.010 | 34.4 |
| 100 | Liquid | Stable | 0.985 | 8-12 |
| 150 | Liquid | Stable | 0.960 | 4-6 |
| 200 | Liquid | Stable with degradation | 0.935 | 2-4 |
| 240 | Decomposition onset | Thermal decomposition begins | N/A | N/A |
| >250 | Decomposed | Unstable | N/A | N/A |
Phase Transition Thermodynamics
The glass transition temperature for di-tert-nonyl disulphide-based systems is estimated to be below -48°C, based on data from related polysulfide compounds [13]. This low glass transition temperature contributes to the compound's flexibility and performance at low temperatures [13].
Thermal Expansion Behavior
The volumetric thermal expansion of di-tert-nonyl disulphide follows predictable patterns for organic liquids, with an estimated coefficient of thermal expansion of 8-10 × 10⁻⁴ K⁻¹ [11]. This moderate expansion rate ensures dimensional stability in applications where thermal cycling occurs [12].